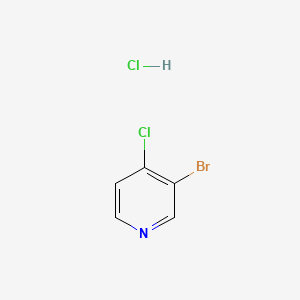
Cdp-star
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CDP-Star is a chemiluminescent substrate specifically designed for alkaline phosphatase. It is widely used in various biochemical assays, including enzyme-linked immunosorbent assays (ELISA), western blotting, and nucleic acid detection. The compound is known for its high sensitivity and rapid light emission, making it a valuable tool in scientific research .
準備方法
CDP-Star is typically prepared as a ready-to-use aqueous solution with a concentration of 0.25 mM. The compound is synthesized through a series of chemical reactions involving the formation of a spiro-dioxetane structure. The synthetic route includes the reaction of 2-chloro-5-(4-methoxyspiro[1,2-dioxetane-3,2′-(5′-chloro)tricyclo[3.3.1.13,7]decan]-4-yl)-1-phenyl phosphate with appropriate reagents under controlled conditions .
化学反応の分析
CDP-Star undergoes chemiluminescent reactions when exposed to alkaline phosphatase. The enzyme catalyzes the hydrolysis of the phosphate group, leading to the decomposition of the spiro-dioxetane structure and the emission of light. This reaction is highly sensitive and can be used to detect minute quantities of alkaline phosphatase-labeled molecules .
科学的研究の応用
CDP-Star is extensively used in scientific research due to its high sensitivity and rapid light emission. Some of its applications include:
Chemistry: Used in enzyme-linked immunosorbent assays (ELISA) for the detection of various biomolecules.
Biology: Employed in western blotting and nucleic acid detection to study gene expression and protein interactions.
Medicine: Utilized in diagnostic assays to detect specific enzymes and biomarkers.
Industry: Applied in quality control processes to ensure the accuracy and reliability of biochemical assays
作用機序
The mechanism of action of CDP-Star involves the enzyme-catalyzed hydrolysis of the phosphate group. Alkaline phosphatase removes the phosphate group, leading to the decomposition of the spiro-dioxetane structure. This decomposition results in the emission of light, which can be detected using various imaging systems. The molecular targets of this compound are primarily alkaline phosphatase-labeled molecules .
類似化合物との比較
CDP-Star is often compared with other chemiluminescent substrates such as CSPD and Lumi-Phos. While all these compounds are used for similar applications, this compound is known for its higher sensitivity and faster light emission. CSPD, for example, has a longer time to peak light emission compared to this compound. Lumi-Phos, on the other hand, is less sensitive but more stable under certain conditions .
Similar Compounds
- CSPD (Disodium 2-chloro-5-(4-methoxyspiro[1,2-dioxetane-3,2′-(5′-chloro)tricyclo[3.3.1.13,7]decan]-4-yl)-1-phenyl phosphate)
- Lumi-Phos (Disodium 2-chloro-5-(4-methoxyspiro[1,2-dioxetane-3,2′-(5′-chloro)tricyclo[3.3.1.13,7]decan]-4-yl)-1-phenyl phosphate) .
特性
CAS番号 |
160081-62-9 |
|---|---|
分子式 |
C18H19Cl2Na2O7P |
分子量 |
495.2 g/mol |
IUPAC名 |
disodium;[4-chloro-3-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate |
InChI |
InChI=1S/C18H21Cl2O7P.2Na/c1-24-18(14-6-13(2-3-15(14)19)25-28(21,22)23)17(26-27-18)11-4-10-5-12(17)9-16(20,7-10)8-11;;/h2-3,6,10-12H,4-5,7-9H2,1H3,(H2,21,22,23);;/q;2*+1/p-2 |
InChIキー |
UKWLRLAKGMZXJC-UHFFFAOYSA-L |
SMILES |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=C(C=CC(=C5)OP(=O)([O-])[O-])Cl.[Na+].[Na+] |
正規SMILES |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=C(C=CC(=C5)OP(=O)([O-])[O-])Cl.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


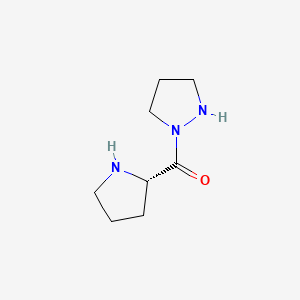
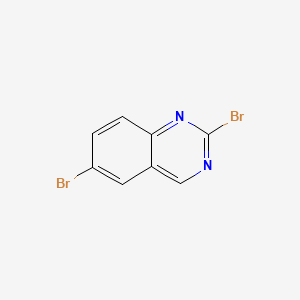
![Ethyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B575101.png)

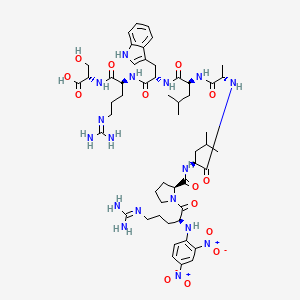
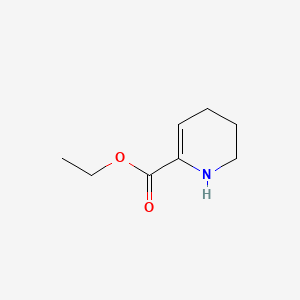
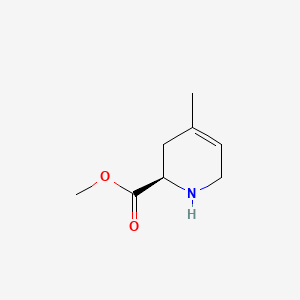

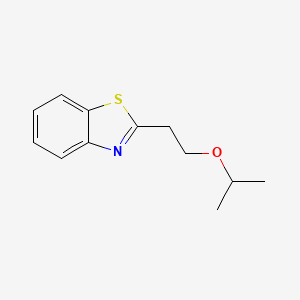
![5H-2,8-Methano[1,3]oxazolo[3,2-a]pyridine](/img/structure/B575117.png)
